molecular formula C8H7BrN2 B1445375 7-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1233542-00-1

7-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B1445375
M. Wt: 211.06 g/mol
InChI Key: KZTGHKQWSQMAEZ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1233542-00-1 . It has a molecular weight of 211.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The InChI code for 7-Bromo-1-methyl-1H-benzo[d]imidazole is 1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6 (9)8 (7)11/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

7-Bromo-1-methyl-1H-benzo[d]imidazole is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Structural Analysis and Probe Design

7-Bromo-1-methyl-1H-benzo[d]imidazole derivatives have been investigated for their structural properties. The crystal structures of some regioisomers of N-methylated benzimidazole compounds, which are of interest in the design of amyloid-avid probes, were elucidated using NMR NOESY experiments and X-ray diffraction analysis. These studies provide insight into the molecular conformation and atomic arrangement, crucial for the design and synthesis of compounds targeting amyloid structures (Ribeiro Morais et al., 2012).

Antimicrobial and Antitubercular Agents

Compounds derived from 7-Bromo-1-methyl-1H-benzo[d]imidazole have shown promise as antimicrobial and antitubercular agents. Research has led to the synthesis of novel derivatives that exhibited significant antibacterial and antifungal activity against a range of pathogens. Certain compounds have displayed comparable activity to standard antibiotics and antifungals, highlighting their potential in combating infectious diseases (Reddy & Reddy, 2010), (Gobis et al., 2015).

Chemical Synthesis and Functionalization

7-Bromo-1-methyl-1H-benzo[d]imidazole serves as a critical precursor in the synthesis of various organic compounds. A notable application is in the development of imidazo[1,5-a]imidazole-2-one scaffolds, which are then effectively functionalized through Suzuki–Miyaura cross-coupling reactions. This approach allows for the introduction of a wide range of substituents, creating a diversified library of compounds for further pharmacological and chemical exploration (Loubidi et al., 2016).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis of imidazole compounds suggest that these compounds will continue to be an area of active research . The broad range of biological activities exhibited by imidazole derivatives indicates that they may have potential for the development of new drugs .

properties

IUPAC Name

7-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGHKQWSQMAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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